molecular formula C29H45F3O2 B11966091 Cholesterol, trifluoroacetate CAS No. 2665-02-3

Cholesterol, trifluoroacetate

Cat. No.: B11966091
CAS No.: 2665-02-3
M. Wt: 482.7 g/mol
InChI Key: CHGXNBNSBAPZDU-UHFFFAOYSA-N
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Description

Cholesterol, trifluoroacetate is a derivative of cholesterol, a vital lipid molecule found in the cell membranes of all animal cells. The trifluoroacetate group is introduced to enhance the compound’s stability and improve its chromatographic properties. This compound is particularly useful in analytical chemistry, especially in gas chromatography-mass spectrometry (GC-MS) for the quantification of sterols and their oxidation products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholesterol, trifluoroacetate typically involves the derivatization of cholesterol using trifluoroacetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the cholesterol molecule. The trifluoroacetylation process ensures the derivatization of all hydroxyl groups present in the cholesterol molecule, resulting in a more stable and easily detectable derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale derivatization reactions using trifluoroacetic anhydride. The process is optimized to ensure high yield and purity of the final product, which is crucial for its application in analytical techniques .

Chemical Reactions Analysis

Types of Reactions: Cholesterol, trifluoroacetate primarily undergoes substitution reactions due to the presence of the trifluoroacetate group. This group can be replaced by other functional groups under specific conditions. Additionally, the compound can participate in oxidation and reduction reactions, although these are less common .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

Cholesterol, trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a standard in GC-MS for the quantification of sterols and their oxidation products.

    Biology: Employed in studies involving the metabolism and oxidation of sterols.

    Medicine: Utilized in the development of diagnostic tools for detecting and quantifying cholesterol oxidation products in biological samples.

    Industry: Applied in the quality control of pharmaceuticals and food products containing sterols.

Mechanism of Action

The mechanism of action of cholesterol, trifluoroacetate primarily involves its role as a derivatizing agent in analytical chemistry. The trifluoroacetate group enhances the stability and detectability of cholesterol and its oxidation products in GC-MS. This allows for more accurate quantification and analysis of these compounds in various samples .

Molecular Targets and Pathways: In biological systems, this compound can be used to study the pathways of cholesterol oxidation and metabolism. It helps in identifying the molecular targets involved in these processes, such as enzymes and intermediates .

Comparison with Similar Compounds

Uniqueness: Cholesterol, trifluoroacetate stands out due to its enhanced stability and improved chromatographic properties. These features make it particularly useful for trace analysis and quantification of sterols and their oxidation products in complex samples .

Properties

CAS No.

2665-02-3

Molecular Formula

C29H45F3O2

Molecular Weight

482.7 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C29H45F3O2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(34-26(33)29(30,31)32)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

CHGXNBNSBAPZDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(F)(F)F)C)C

Origin of Product

United States

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